molecular formula C10H8N2O3 B1626842 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid CAS No. 53242-52-7

2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid

Cat. No. B1626842
CAS RN: 53242-52-7
M. Wt: 204.18 g/mol
InChI Key: BCDMDOUWGCCDRR-UHFFFAOYSA-N
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Description

“2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C10H8N2O3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid” can be represented by the InChI code 1S/C10H8N2O3/c13-9-2-1-7 (5-8 (9)10 (14)15)12-4-3-11-6-12/h1-6,13H, (H,14,15) . This indicates that the compound contains an imidazole ring attached to a benzoic acid group with a hydroxy substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid” include a molecular weight of 204.19 . The compound is a powder at room temperature .

Scientific Research Applications

  • Corrosion Inhibition : Benzimidazole derivatives based on hydroxyquinoline, similar in structure to 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid, have been found to be effective as corrosion inhibitors for steel in acidic environments. Such compounds show high efficiency, with some reaching an inhibitory efficiency of 97.7% (Rbaa et al., 2020).

  • Chemosensors for Cyanide and Mercury Ions : Imidazole-based chemosensors, including derivatives of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid, have been developed for the detection of cyanide and mercury ions. These compounds show fluorescence quenching upon interaction with these ions, making them useful for environmental monitoring and safety applications (Emandi et al., 2018).

  • Antimicrobial Studies : Newer imidazole analogs, including those related to 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid, have been synthesized and studied for their antimicrobial properties. Some of these compounds have shown potent activity against pathogenic fungi and bacteria, suggesting potential applications in the development of new antimicrobial agents (Dahiya, 2008).

  • Coordination Polymers : Derivatives of 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid have been used to create coordination polymers with interesting properties. These polymers have applications in areas like luminescence and magnetic properties, which can be useful in materials science and nanotechnology (He et al., 2020).

  • Catalysis : Imidazole derivatives, closely related to 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid, have been studied for their catalytic properties. For example, a complex containing an imidazole derivative has been shown to catalyze the addition of arylboronic acids to enones, highlighting potential applications in organic synthesis and drug development (Peñafiel et al., 2012).

  • Sensors for Reactive Oxygen Species : Novel fluorescence probes based on benzoic acid derivatives, including imidazole-related compounds, have been developed for detecting reactive oxygen species. Such probes are significant for studying biological and chemical processes related to oxidative stress (Setsukinai et al., 2003).

  • Anticancer Research : Benzimidazole-based Schiff base copper(II) complexes, related to 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid, have been synthesized and studied for their potential anticancer activity. These compounds have shown significant effects on various cancer cell lines, offering insights into new therapeutic avenues (Paul et al., 2015).

  • Metal–Organic Frameworks for Drug Delivery : Zinc-organic frameworks utilizing imidazole-containing ligands, similar to 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid, have been developed for drug delivery applications. Such frameworks have been used to load and release drugs like 5-fluorouracil, highlighting their potential in targeted therapy (Qin et al., 2022).

Safety and Hazards

The safety information for “2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid” and other imidazole derivatives could involve further exploration of their synthesis methods and biological activities. Given their broad range of biological properties, these compounds have the potential to be developed into new drugs .

properties

IUPAC Name

2-hydroxy-5-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-2-1-7(5-8(9)10(14)15)12-4-3-11-6-12/h1-6,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDMDOUWGCCDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499242
Record name 2-Hydroxy-5-(1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53242-52-7
Record name 2-Hydroxy-5-(1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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